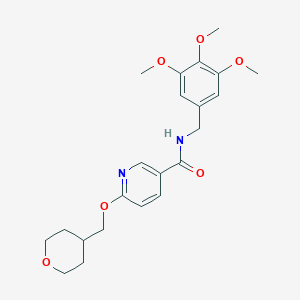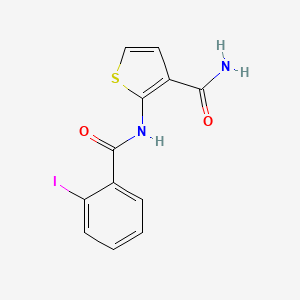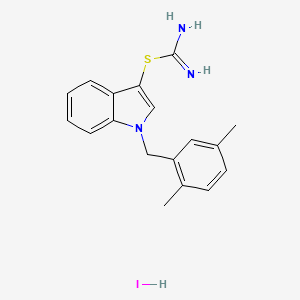
1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The carbamimidothioate group suggests the presence of sulfur and nitrogen atoms, which could contribute to its reactivity and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of an indole ring system, substituted at the 3-position with a carbamimidothioate group. The 2,5-dimethylbenzyl group would be attached to the nitrogen of the indole .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich indole ring and the carbamimidothioate group. The indole could potentially undergo electrophilic substitution reactions, while the carbamimidothioate group might be susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, and stability would be influenced by the presence and position of the various functional groups .科学研究应用
Oligomerization of Indole Derivatives
Research on indole-3-carbinol, a compound related to indole derivatives, indicates its oligomerization in acidic media, producing a mixture of biologically active substances. This process highlights the potential of indole derivatives in studying carcinogenesis modulation and the synthesis of complex organic structures (Grose & Bjeldanes, 1992).
Applications in Organic Electronics
A study on the synthesis and application of violet emitters for organic light-emitting diodes (OLEDs) using indole derivatives demonstrates the role of these compounds in developing narrow-band, high-efficiency OLED materials. This suggests potential applications in designing and improving electronic and photonic devices (Patil, Lim, & Lee, 2021).
Advancements in Synthetic Chemistry
The hydroamination of indole derivatives to produce amino derivatives highlights the utility of these compounds in synthetic organic chemistry, offering pathways to new classes of chemicals with varied biological activities (Sobenina et al., 2010).
Photovoltaic Applications
Indole derivatives have been explored for their photophysical and electrochemical properties in the context of dye-sensitized solar cells, indicating their potential in renewable energy technologies. Such studies open avenues for the use of indole derivatives in improving the efficiency and performance of solar energy devices (Wu et al., 2009).
安全和危害
未来方向
属性
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S.HI/c1-12-7-8-13(2)14(9-12)10-21-11-17(22-18(19)20)15-5-3-4-6-16(15)21;/h3-9,11H,10H2,1-2H3,(H3,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFADHNDERBTUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SC(=N)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20IN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2713619.png)
![2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2713620.png)
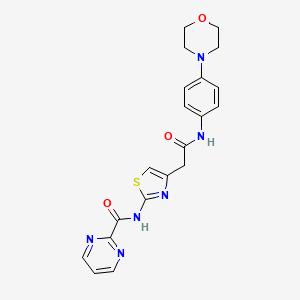
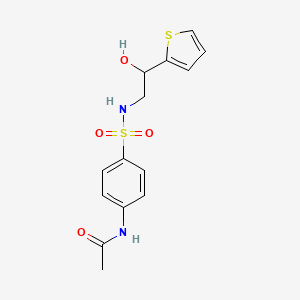
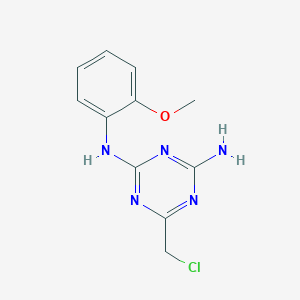
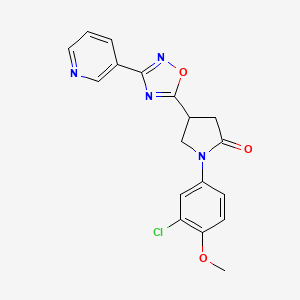
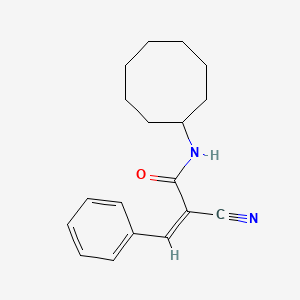
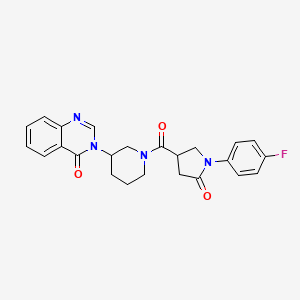
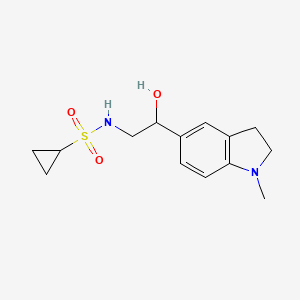
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)thio]-1H-indole](/img/structure/B2713633.png)
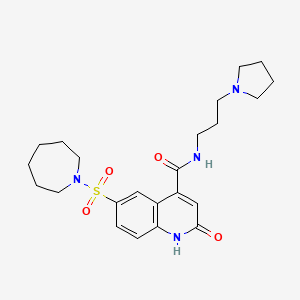
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2713638.png)
